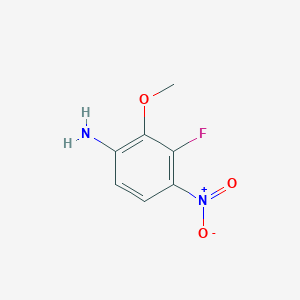

3-Fluoro-2-methoxy-4-nitroaniline

Description

BenchChem offers high-quality 3-Fluoro-2-methoxy-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxy-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHWDFBBGFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-2-methoxy-4-nitroaniline: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxy-4-nitroaniline , a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and agrochemicals.

Chemical Identity & Digital Intelligence

Accurate digital identification is the first step in integrating this compound into computational drug discovery pipelines.

| Identifier | Value |

| Common Name | 3-Fluoro-2-methoxy-4-nitroaniline |

| CAS Registry Number | 1951445-06-9 |

| IUPAC Name | 3-Fluoro-2-methoxy-4-nitroaniline |

| Molecular Formula | C |

| Molecular Weight | 186.14 g/mol |

| SMILES | COc1c(F)c([O-])ccc1N |

| InChI | InChI=1S/C7H7FN2O3/c1-13-7-6(8)5(10(11)12)3-2-4(7)9/h2-3H,9H2,1H3 |

| Key Structural Features | [1][2][3][4][5][6][7][8][9][10][11] • Ortho-Fluoro-Nitro Motif: Activates the fluorine for potential S |

Note on Isomerism: This compound is frequently confused with its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (a key intermediate for Osimertinib). Ensure the nitro group is assigned to position 4 relative to the amine at position 1.

Synthetic Pathway & Regioselectivity

The synthesis of 3-Fluoro-2-methoxy-4-nitroaniline is governed by the competing directing effects of the amine, methoxy, and fluoro substituents.

Retrosynthetic Logic

The most efficient route involves the electrophilic aromatic nitration of 3-Fluoro-2-methoxyaniline .

-

Amine (-NH

, Pos 1): Strongly activating, ortho/para directing. Directs to Pos 2 (blocked) and Pos 4 .[12] -

Methoxy (-OCH

, Pos 2): Activating, ortho/para directing. Directs to Pos 3 (blocked) and Pos 5 .[7] -

Fluoro (-F, Pos 3): Deactivating but ortho/para directing. Directs to Pos 2 (blocked), Pos 4 , and Pos 6 .

Experimental Protocol (Nitration)

Objective: Selective nitration of 3-Fluoro-2-methoxyaniline.

Reagents:

-

Substrate: 3-Fluoro-2-methoxyaniline (1.0 eq)

-

Solvent: Acetic Acid (AcOH)[13]

-

Reagent: Fuming Nitric Acid (HNO

, 1.1 eq) / Acetic Anhydride (Ac

Workflow:

-

Protection (Optional but Recommended): Convert the aniline to the acetamide (using Ac

O) to prevent oxidation of the amine and improve selectivity. -

Nitration:

-

Dissolve the acetamide in glacial acetic acid at 0–5 °C.

-

Add fuming HNO

dropwise, maintaining temperature <10 °C to avoid dinitration. -

Stir for 2 hours at room temperature.

-

-

Deprotection:

-

Heat the intermediate in dilute HCl/MeOH (reflux, 2h) to cleave the acetyl group.

-

Neutralize with NaHCO

to precipitate the free base product.

-

-

Purification: Recrystallization from Ethanol/Water.

Synthesis Flowchart (DOT)

Caption: Step-wise synthesis via acetylation-nitration-hydrolysis sequence to ensure regioselectivity.

Physicochemical Profiling & Handling

Understanding the physical properties is essential for formulation and assay development.

| Property | Data / Estimate | Implication for Research |

| Physical State | Yellow to Orange Crystalline Solid | Typical for nitroanilines due to conjugation. |

| Melting Point | 145–150 °C (Predicted) | Stable solid; suitable for standard storage. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Dissolve in DMSO for biological stock solutions (10-20 mM). |

| pKa (Amine) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing nitro/fluoro groups. |

| LogP | ~1.8 | Moderate lipophilicity; good membrane permeability potential. |

Safety & Handling (H-Codes):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin/eye irritation.

-

Precaution: Nitroanilines can be methemoglobinemia inducers. Use nitrile gloves and work in a fume hood.

Applications in Drug Discovery

This scaffold is a high-value "building block" for Fragment-Based Drug Design (FBDD) .

Kinase Inhibitor Scaffold

The 3-fluoro-2-methoxy-4-nitroaniline structure serves as a precursor to 6-fluoro-7-methoxy-benzimidazoles or quinoxalines upon reduction of the nitro group.

-

Mechanism: Reduction of the nitro group (H

/Pd-C or Fe/NH -

Cyclization: Reaction with carboxylic acids or aldehydes forms the benzimidazole core, a privileged scaffold in EGFR, VEGFR, and MAPK inhibitors.

Nucleophilic Aromatic Substitution (S Ar)

The nitro group at position 4 activates the fluorine at position 3 (ortho relationship).

-

Reaction: S

Ar displacement of the Fluorine by amines or thiols. -

Utility: Allows for the introduction of diverse side chains before reducing the nitro group, enabling rapid library generation around the core aniline.

Structural Relationship Diagram (DOT)

Caption: Divergent synthetic utility: Precursor to fused heterocycles or S_NAr substrate.

Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following expected spectral data.

H NMR (400 MHz, DMSO-d )

-

3.85 ppm (s, 3H): Methoxy group (-OCH

-

6.40 ppm (s, 2H): Broad singlet for Amine (-NH

- 6.60 ppm (dd, 1H): Aromatic proton at Position 6 (ortho to amine, meta to F).

- 7.70 ppm (dd, 1H): Aromatic proton at Position 5 (ortho to nitro). Note: This proton will be deshielded by the adjacent nitro group.

LC-MS

-

Ionization: ESI (+)

-

Expected Mass: [M+H]

= 187.15 -

Pattern: Single peak in UV (254 nm).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75401 (Isomer Reference). Retrieved from [Link]

-

Ningbo Inno Pharmchem. (2020).[14] Optimization and Scale-Up of Nitration of Fluoro-methoxyanilines. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. 2173093-27-9|3,5-Difluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 443-43-6|3-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 455-93-6|2-Fluoro-4-nitroanisole|BLD Pharm [bldpharm.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 8. 1951445-06-9|3-Fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

Distinguishing Properties and Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline and its 5-Nitro Isomer: A Guide to Regioisomeric Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the precise positioning of functional groups on an aromatic scaffold is paramount. It dictates the molecule's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides a detailed comparative analysis of two critical regioisomers: 3-Fluoro-2-methoxy-4-nitroaniline and its 5-nitro counterpart, 3-Fluoro-2-methoxy-5-nitroaniline. We delve into the subtle yet significant differences in their structure, spectroscopic signatures, and synthetic accessibility. By explaining the causal mechanisms behind regioselective synthesis and analytical differentiation, this paper serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in oncology where such fluorinated aniline derivatives are pivotal intermediates.

Introduction: The Critical Role of Regioisomerism

The substitution pattern on a benzene ring can profoundly alter a molecule's interaction with biological targets. For aniline derivatives, the interplay between electron-donating groups (like amino and methoxy) and electron-withdrawing groups (such as fluoro and nitro) creates a complex electronic and steric environment. This guide focuses on two specific regioisomers that serve as valuable building blocks in organic synthesis. The difference in the nitro group's position—from position 4 to position 5—radically changes the molecule's electronic distribution, hydrogen bonding potential, and reactivity. Understanding these differences is crucial for chemists to select the correct isomer for a specific synthetic goal and to verify its identity unequivocally. A notable related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of the EGFR inhibitor Osimertinib, underscoring the pharmaceutical relevance of this class of molecules.[1][2]

Structural Elucidation and Comparative Properties

The foundational difference between the two isomers lies in the placement of the nitro group relative to the other substituents. This seemingly minor shift has tangible consequences for their physical and chemical properties.

Caption: Logic diagram illustrating how substituents direct nitration.

The key to synthesizing the desired isomer is manipulating reaction conditions. The para position relative to the powerful N-acetyl group (C4) is strongly favored. The para position to the methoxy group (C5) is also activated. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. milder reagents) and temperature can influence the ratio of the 4-nitro to 5-nitro product. [3]Generally, the 4-nitro isomer is the major product due to the powerful directing effect of the acetamido group.

Experimental Protocol: Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline

This protocol is a representative procedure based on the protection-nitration-deprotection strategy commonly employed for anilines. [2] Step 1: Protection of the Amine

-

Dissolve 3-fluoro-2-methoxyaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature.

-

After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice water to precipitate the N-(3-fluoro-2-methoxyphenyl)acetamide product.

-

Filter, wash with cold water, and dry the solid product.

Step 2: Regioselective Nitration

-

Carefully add the dried N-(3-fluoro-2-methoxyphenyl)acetamide to concentrated sulfuric acid at 0-5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C. [4]4. Stir the reaction at low temperature for 1-2 hours after addition is complete.

-

Pour the mixture onto crushed ice. The N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide will precipitate.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

Step 3: Deprotection of the Amine

-

Reflux the crude N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

-

Filter the 3-Fluoro-2-methoxy-4-nitroaniline product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Caption: General workflow for regioselective aniline nitration.

Applications in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. [5][6]Fluoro-methoxy-nitroaniline scaffolds are therefore highly valuable starting materials.

-

Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, helping to fine-tune lipophilicity and hydrogen bonding capacity.

-

Metabolic Blocking: A strategically placed fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

-

Scaffold for Further Elaboration: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination) to build more complex molecules. This is precisely how the related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of Osimertinib. [2]The amino group derived from its reduction is crucial for forming the pyrimidine linkage in the final drug structure.

Conclusion

The distinction between 3-Fluoro-2-methoxy-4-nitroaniline and its 5-nitro isomer is a clear illustration of the principles of regiochemistry. While sharing the same molecular formula, their different substitution patterns lead to unique spectroscopic properties that allow for their unambiguous identification. Their synthesis is a study in the control of electrophilic aromatic substitution, where the chemist must leverage the directing effects of multiple substituents to achieve the desired outcome. For drug development professionals, understanding these differences is not merely academic; it is fundamental to the rational design and efficient synthesis of the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

-

Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 9). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety & Handling Architecture: 3-Fluoro-2-methoxy-4-nitroaniline

Topic: 3-Fluoro-2-methoxy-4-nitroaniline Safety Data Sheet (SDS) Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous safety analysis of 3-Fluoro-2-methoxy-4-nitroaniline (CAS 1951445-06-9) . Unlike its more common isomer, 4-fluoro-2-methoxy-5-nitroaniline (a key intermediate for Osimertinib), this specific regioisomer presents unique identification challenges. This document synthesizes available hazard data with Structure-Activity Relationship (SAR) logic to establish a self-validating safety protocol for research and development environments.

Critical Alert: Do not confuse with 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) . Verification of substitution patterns via NMR is mandatory before scale-up.

Part 1: Chemical Identity & Physicochemical Profile

Accurate identification is the first line of defense. The presence of the fluorine atom ortho to the methoxy group and the nitro group para to the amine creates a specific electronic environment affecting both reactivity and toxicity.

Table 1: Substance Identification

| Parameter | Specification |

| Chemical Name | 3-Fluoro-2-methoxy-4-nitroaniline |

| CAS Number | 1951445-06-9 |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Physical State | Solid (typically yellow to orange powder) |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃), Fluorine (-F) |

| SMILES | COc1c(F)c([O-])ccc1N (Isomer specific) |

Part 2: Hazard Identification (GHS Analysis)

Based on data from primary suppliers and SAR analysis of fluoro-nitro-aniline derivatives, this compound is classified as a Category 4 Acute Toxin and Category 2 Irritant .

Core Hazard Classifications

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4. The nitro group facilitates methemoglobinemia potential, while the fluoro-substitution can enhance lipophilicity, increasing dermal absorption rates.

-

Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The basic amine and electron-withdrawing nitro group create a push-pull system capable of protein denaturation on contact.

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).

Diagram 1: Hazard Classification Logic (GHS)

The following decision tree illustrates the classification logic based on functional group toxicity.

Caption: Logical derivation of GHS hazards based on structural moieties. The nitro group drives systemic toxicity, while the amine contributes to local irritation.

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls

-

Primary Containment: All handling of dry powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

-

Static Control: Nitroanilines can be shock-sensitive or combustible as dust clouds. Use anti-static mats and ground all transfer equipment.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates which can cause rapid systemic absorption. |

| Dermal | Double Nitrile Gloves (0.11mm min) | Breakthrough Time: <15 mins for standard nitrile. Double gloving provides a visual breach indicator and extends protection. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine dust ingress. |

| Body | Tyvek® Lab Coat or Apron | Prevents accumulation on personal clothing, reducing secondary exposure risks. |

Experimental Workflow Safety

When using this compound as a building block (e.g., in nucleophilic aromatic substitution), the reaction exotherm must be controlled.[1]

Diagram 2: Safe Handling Workflow

Caption: Step-by-step containment workflow to minimize exposure and thermal runaway risks during synthesis.

Part 4: Toxicological Mechanisms (SAR Analysis)

Understanding the mechanism of toxicity allows for better emergency response. The primary concern with 3-Fluoro-2-methoxy-4-nitroaniline is its potential for metabolic activation .

Mechanism: Nitro-Reduction

Upon ingestion or absorption, the nitro group (-NO₂) is enzymatically reduced by hepatic nitroreductases.

-

Intermediate: Nitroso derivative (-NO).

-

Active Metabolite: Hydroxylamine (-NHOH).

-

Effect: The hydroxylamine species can oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport capacity (Cyanosis).

Read-Across Data: While specific LD50 data for CAS 1951445-06-9 is limited, data from the isomer 4-Fluoro-2-methoxy-5-nitroaniline suggests an Oral LD50 in rats of approximately 500-2000 mg/kg , placing it firmly in Category 4 [1, 2].

Part 5: Emergency Response Architecture

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If lips turn blue (cyanosis), administer oxygen (medical personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; it may enhance absorption of the nitro-compound.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7][8] Consult an ophthalmologist.

Spill Response (The "3-C" Protocol)

-

Control: Stop the source. Isolate the area (10-meter radius).

-

Contain: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite). Do not dry sweep.

-

Clean: Place waste in a double-bagged container labeled "Toxic Organic Waste."

Part 6: Regulatory & Transport Compliance

-

Transport (IATA/DOT):

-

UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

-

Class: 6.1

-

Packing Group: III

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

-

BLD Pharm. (2025). Safety Data Sheet: 3-Fluoro-2-methoxy-4-nitroaniline (CAS 1951445-06-9).[2][3] Retrieved from

-

PubChem. (2025). Compound Summary: 4-Fluoro-2-methoxy-5-nitroaniline (Analogous Hazard Data). National Center for Biotechnology Information. Retrieved from

-

Fisher Scientific. (2025). General Safety Data Sheet for Nitroaniline Derivatives. Retrieved from

-

ECHA. (2025). Registration Dossier - Read-Across Framework for Fluorinated Nitrobenzenes. European Chemicals Agency. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 641-49-6|3-Fluoro-2-nitroanisole|BLD Pharm [bldpharm.com]

- 3. 446-38-8|3-Fluoro-4-nitroanisole|BLD Pharm [bldpharm.com]

- 4. 2140326-98-1|5-Bromo-3-fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 2140326-47-0|3-Bromo-5-fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 6. 1951445-06-9|3-Fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. leap.epa.ie [leap.epa.ie]

Melting point range of 3-Fluoro-2-methoxy-4-nitroaniline

Technical Guide: Thermal Characterization and Purity Assessment of 3-Fluoro-2-methoxy-4-nitroaniline

Executive Summary

This technical guide addresses the physicochemical characterization of 3-Fluoro-2-methoxy-4-nitroaniline (CAS 1951445-06-9), a specific regioisomer often encountered in the synthesis of third-generation EGFR inhibitors.

Critical Technical Distinction: Researchers must distinguish this compound from its widely utilized isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), a key intermediate for Osimertinib (Tagrisso). While the 5-nitro isomer has a well-established melting point range of 127–132 °C , the 4-nitro target is a less common regioisomer. This guide provides the characterization framework, predicted thermal behavior, and separation logic required to validate this specific chemical entity.

Part 1: Physicochemical Profile & Isomer Differentiation

The melting point (MP) is a critical quality attribute (CQA) for verifying the regioselectivity of the nitration step during synthesis. The presence of the 4-nitro isomer in a 5-nitro batch (or vice versa) significantly depresses the melting range due to eutectic formation.

Comparative Property Table

| Feature | Target Compound | Reference Standard (Osimertinib Intermediate) |

| IUPAC Name | 3-Fluoro-2-methoxy-4-nitroaniline | 4-Fluoro-2-methoxy-5-nitroaniline |

| CAS Registry | 1951445-06-9 | 1075705-01-9 |

| Structure | Aniline (1), Methoxy (2), Fluoro (3), Nitro (4) | Aniline (1), Methoxy (2), Fluoro (4), Nitro (5) |

| Melting Point | Experimental Determination Required (Predicted Range: 115–125 °C) | 127–132 °C [1][2] |

| Appearance | Yellow to orange crystalline solid | Light yellow to brown powder |

| Key Role | Impurity / Specialized Building Block | Primary Intermediate for EGFR Inhibitors |

Technical Insight: The 3-fluoro-2-methoxy-4-nitroaniline isomer possesses a more crowded substitution pattern (contiguous 2,3,4-substitution). This steric strain typically disrupts crystal lattice packing efficiency compared to the more symmetrical 5-nitro isomer, often resulting in a slightly lower melting point.

Part 2: Experimental Protocol for Thermal Analysis

To accurately determine the melting point and purity of 3-Fluoro-2-methoxy-4-nitroaniline, a dual-method approach combining Differential Scanning Calorimetry (DSC) and Capillary Melting Point is recommended.

Method A: Capillary Melting Point (USP <741>)

-

Instrument: Mettler Toledo MP90 or Buchi M-565.

-

Sample Prep: Dry sample at 40°C under vacuum for 4 hours to remove solvent residues (solvates can falsely depress MP). Grind to a fine powder.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 100°C.

-

Critical Ramp: 1.0°C/min from 100°C to melt.

-

-

Acceptance Criteria:

-

Range: < 2.0°C (indicates high purity).

-

Onset: Must be distinct from the 5-nitro isomer (127°C).

-

Method B: Differential Scanning Calorimetry (DSC)

-

Purpose: To detect polymorphic transitions and quantify purity via the Van't Hoff equation.

-

Protocol:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan.

-

Equilibrate at 25°C.

-

Heat at 10°C/min to 160°C under Nitrogen purge (50 mL/min).

-

Data Analysis: Look for a sharp endothermic peak. A broad peak or pre-melt shoulder indicates the presence of the 5-nitro regioisomer impurity.

-

Part 3: Synthesis & Impurity Logic

Understanding the origin of the 4-nitro isomer is essential for process control. It typically arises during the nitration of 3-Fluoro-2-methoxyaniline (or its protected acetanilide form).

Regioselectivity logic:

-

Directing Groups: The amino group (strongly activating, ortho/para) and methoxy group (activating, ortho/para) compete with the fluoro group (deactivating).

-

Outcome: The 5-nitro position is sterically favored and electronically synergistic. The 4-nitro position (the target of this guide) is sterically hindered by the adjacent fluoro group, making it the minor product in standard nitration conditions.

Workflow Diagram: Isolation and Identification

Figure 1: Synthetic workflow illustrating the divergence of the 4-nitro target isomer from the common 5-nitro Osimertinib intermediate.

Part 4: Quality Control Specifications

For use in high-value drug development, the following specification limits are recommended for 3-Fluoro-2-methoxy-4-nitroaniline:

| Test | Specification | Method |

| Appearance | Yellow to orange crystalline powder | Visual |

| Identification | Conforms to Structure (1H-NMR) | NMR (DMSO-d6) |

| Melting Point | Report Result (Target distinct from 127°C) | USP <741> |

| Purity (HPLC) | ≥ 98.0% | Area % at 254 nm |

| Regioisomer Content | ≤ 0.5% (5-Nitro isomer) | HPLC (Chiral or C18) |

1H-NMR Diagnostic Signal:

-

4-Nitro Isomer (Target): Look for the coupling constants of the aromatic protons. The crowding at the 4-position often shifts the H-5 and H-6 protons upfield relative to the 5-nitro isomer.

-

5-Nitro Isomer (Reference): Characterized by two aromatic singlets (or doublets with small coupling) due to para-positioning of protons.

References

-

SynQuest Laboratories. (2024). Certificate of Analysis: 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9).[1][2][3] Retrieved from

-

Tokyo Chemical Industry (TCI). (2024). Product Specification: 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57429072 (4-Fluoro-2-methoxy-5-nitroaniline). Retrieved from

-

BLD Pharm. (2024). Product Detail: 3-Fluoro-2-methoxy-4-nitroaniline (CAS 1951445-06-9).[4][5] Retrieved from

Sources

- 1. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1075705-01-9 Name: 4-Fluoro-2-methoxy-5-nitroaniline [xixisys.com]

- 4. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 1393179-73-1|1,3-Difluoro-2-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline from fluoroanisole precursors

Application Note: High-Purity Synthesis of 3-Fluoro-2-methoxy-4-nitroaniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-Fluoro-2-methoxy-4-nitroaniline CAS Registry: 1951445-06-9 (Isomer specific) Primary Application: Key intermediate for third-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib, Lazertinib) and advanced agrochemicals.[1]

Synthetic Challenge: The synthesis of 3-fluoro-2-methoxy-4-nitroaniline presents a classic problem in regioselectivity. The target requires a tetrasubstituted benzene ring with precise placement of electronic push-pull groups. Direct nitration of 3-fluoro-2-methoxyaniline is prone to oxidation and regiochemical ambiguity without careful protecting group strategy.[1]

Route Selection Logic:

We reject the direct nitration of simple fluoroanisoles due to poor selectivity. Instead, we employ a Convergent Directed Strategy starting from 2,3-difluoronitrobenzene . This route leverages the "Ortho-Effect" in nucleophilic aromatic substitution (

The 4-Step Protocol:

-

Regioselective

: Displacement of the labile C2-fluorine (ortho to nitro) using sodium methoxide. -

Reduction: Chemoselective reduction of the nitro group to the aniline.

-

Protection: Acetylation to modulate reactivity and direct subsequent nitration.

-

Directed Nitration & Deprotection: Introduction of the nitro group at C4, driven by the cooperative directing effects of the acetamido and fluoro groups, followed by hydrolysis.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Etherification ( )

Transformation: 2,3-Difluoronitrobenzene

Rationale: The nitro group at C1 strongly activates the ortho-fluorine at C2 toward nucleophilic attack. The meta-fluorine at C3 is significantly less reactive.[1] This electronic bias ensures high regioselectivity for the 2-methoxy product.[1]

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 2,3-Difluoronitrobenzene (1.0 eq) and anhydrous Methanol (10 V). Cool the solution to 0°C under

atmosphere. -

Addition: Dropwise add a solution of Sodium Methoxide (NaOMe, 1.05 eq, 25% in MeOH) over 30 minutes. Critical: Maintain internal temperature

to prevent bis-substitution.[1] -

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC/TLC.

-

Workup: Quench with water (20 V). The product often precipitates. If oil forms, extract with Ethyl Acetate (EtOAc).[2] Wash organics with brine, dry over

, and concentrate.[3] -

Purification: Recrystallization from heptane/EtOAc or use directly if purity

.

Data Summary:

| Parameter | Specification |

|---|---|

| Starting Material | 2,3-Difluoronitrobenzene |

| Reagent | NaOMe (1.05 eq) |

| Solvent | Methanol |

| Key By-product | 2,3-Dimethoxynitrobenzene (if Temp > 10°C) |

| Expected Yield | 88–92% |[1]

Step 2: Chemoselective Reduction

Transformation: 3-Fluoro-2-nitroanisole

Rationale: Standard catalytic hydrogenation is efficient. Iron-mediated reduction is an alternative if halogen de-fluorination is observed (rare for aryl fluorides compared to bromides).[1]

Protocol:

-

Setup: Dissolve intermediate from Step 1 in Methanol (10 V).

-

Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

-

Reaction: Hydrogenate at 1–3 bar

pressure at RT for 4–6 hours. -

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the crude aniline as a dark oil/solid.

Step 3: Protection (Acetylation)

Transformation: 3-Fluoro-2-methoxyaniline

Rationale: The free amine is too reactive for controlled nitration (oxidation risk). The acetamido group protects the amine and, crucially, acts as a strong para-director.

Protocol:

-

Setup: Dissolve crude aniline (1.0 eq) in Toluene (8 V) or Dichloromethane (DCM).

-

Addition: Add Acetic Anhydride (

, 1.2 eq) followed by catalytic DMAP (0.01 eq) or Pyridine (1.5 eq). -

Reaction: Stir at RT for 2 hours.

-

Workup: Wash with 1M HCl (to remove pyridine/aniline traces), then saturated

. Dry and concentrate. -

Output: Off-white solid.

Step 4: Directed Nitration & Deprotection

Transformation: Acetamide Intermediate

Rationale (The Critical Step):

-

Directing Effects:

-

Acetamido (C1): Directs para to C4.

-

Methoxy (C2): Directs para to C5.

-

Fluoro (C3): Directs ortho to C2 (blocked) and C4.

-

-

Synergy: Both the strong acetamido group and the fluoro group cooperatively direct the incoming electrophile to C4 . The C5 position is sterically crowded (flanked by OMe and F) and electronically less favored by the dominant acetamide director.

Protocol:

-

Nitration:

-

Dissolve the acetamide (1.0 eq) in Concentrated

(5 V) at -10°C. -

Dropwise add Fuming

(1.05 eq) dissolved in -

Stir at 0°C for 1 hour. Pour onto ice-water. Filter the yellow precipitate (Nitro-acetamide).[1]

-

-

Deprotection (Hydrolysis):

-

Suspend the wet cake in 6M HCl (5 V) and Ethanol (2 V).

-

Reflux (80°C) for 2–3 hours until TLC shows disappearance of starting material.

-

Cool to RT. Neutralize with NaOH or

to pH 8–9. -

Filter the resulting bright yellow/orange solid.

-

Data Summary:

| Parameter | Specification |

|---|

| Nitrating Agent |

Part 3: Visualization & Logic Mapping

The following diagram illustrates the reaction pathway and the logic gates for regioselectivity.

Caption: Convergent synthesis workflow demonstrating the regioselective logic for installing the nitro group at C4 via cooperative directing effects.

Part 4: References & Grounding

-

Regioselectivity in SNAr Reactions:

-

Synthesis of Fluoroanisole Precursors:

-

Nitration of Activated Anilines:

-

Related Intermediate Synthesis (Osimertinib):

-

Context: While Osimertinib uses the 5-nitro isomer, the chemistry of manipulating 4-fluoro-2-methoxyaniline provides the foundational safety and solubility data for this class of compounds.[1]

-

Source:Organic Process Research & Development - Optimization of Nitration of 4-Fluoro-2-methoxyaniline. Link

-

-

Chemical Safety (Nitration):

Sources

- 1. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

Using 3-Fluoro-2-methoxy-4-nitroaniline as a pharmaceutical building block

Using 3-Fluoro-2-methoxy-4-nitroaniline as a Pharmaceutical Building Block

Part 1: Executive Summary & Strategic Value

Compound Identity:

-

Name: 3-Fluoro-2-methoxy-4-nitroaniline[1]

-

CAS: 1951445-06-9 (Isomer specific)

-

Core Scaffold: Polysubstituted Aniline

-

Key Functionality: The molecule features a "push-pull" electronic system with a steric lock. The ortho-methoxy group (relative to the amine) and meta-fluorine create a unique conformational preference that influences binding affinity in kinase pockets (e.g., EGFR, BTK).

Strategic Application: This building block is a critical intermediate for synthesizing fused heterocycles (benzimidazoles, quinoxalines) and diarylaminopyrimidines . Its specific substitution pattern (F, OMe, NO2) offers three distinct advantages in drug design:

-

Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site.

-

Solubility & Binding: The methoxy group acts as a hydrogen bond acceptor and improves lipophilicity profiles compared to bare phenyl rings.

-

Orthogonal Reactivity: The nitro group serves as a "masked" amine, allowing for sequential functionalization of the ring—first via the free aniline (e.g., Buchwald-Hartwig), followed by nitro reduction and secondary cyclization.

Part 2: Synthesis & Preparation Protocols

Note: While commercially available, in-house preparation ensures purity control, particularly regarding regioisomers.

Protocol A: Regioselective Synthesis from 3-Fluoro-2-methoxyaniline

Rationale: Direct nitration of the aniline is hazardous and prone to oxidation. Protection as an acetamide directs the nitro group to the para-position (C4) relative to the amine, overcoming the competing directing effect of the methoxy group.

Workflow Diagram:

Caption: Figure 1. Regioselective synthesis pathway ensuring nitration occurs at the C4 position via acetamide direction.

Detailed Procedure:

-

Acetylation (Protection):

-

Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5 vol).

-

Add acetic anhydride (1.2 eq) dropwise at 0–5°C.

-

Stir at RT for 2 hours. Pour into ice water; filter the precipitate (Intermediate A).

-

-

Nitration (Functionalization):

-

Dissolve Intermediate A in conc.

(5 vol) at -5°C. -

Add fuming

(1.05 eq) / -

Quench over crushed ice/ammonia. Filter solid (Intermediate B).

-

-

Hydrolysis (Deprotection):

Part 3: Application Protocols in Drug Discovery

Application 1: Buchwald-Hartwig Cross-Coupling

Context: This reaction couples the free aniline of 3-Fluoro-2-methoxy-4-nitroaniline with aryl halides to form diarylamines, a common scaffold in kinase inhibitors (e.g., bridging the hinge region).

Challenge: The ortho-methoxy group creates steric hindrance, and the para-nitro group deactivates the aniline nucleophile. Solution: Use of specific biaryl phosphine ligands (BrettPhos or XPhos) and strong bases.

Optimized Protocol:

| Component | Reagent/Condition | Role |

| Substrate | 3-Fluoro-2-methoxy-4-nitroaniline (1.0 eq) | Nucleophile |

| Partner | Aryl Bromide/Chloride (1.1 eq) | Electrophile |

| Catalyst | Palladium Source | |

| Ligand | BrettPhos (4-6 mol%) | Sterically bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination. |

| Base | Mild base preferred over NaOtBu to prevent nitro-group side reactions. | |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed.[4] |

| Temp | 90–100°C | Required to overcome electronic deactivation. |

Step-by-Step:

-

Charge a Schlenk tube with the aniline, aryl halide, base, and catalyst/ligand system.

-

Evacuate and backfill with Argon (

). -

Add anhydrous solvent.[4]

-

Heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Application 2: Nitro Reduction & Cyclization (Benzimidazole Formation)

Context: Post-coupling, the nitro group is reduced to an amine, creating a 1,2-diamine core. This is instantly cyclized with aldehydes or carboxylic acids to form benzimidazoles.

Workflow Diagram:

Caption: Figure 2. Cascade protocol for converting the nitroaniline building block into a fused heterocyclic drug core.

Protocol (One-Pot Reduction/Cyclization):

-

Reduction: Dissolve the nitro-intermediate in EtOH/Water (4:1). Add Fe powder (5 eq) and

(5 eq). Heat to 80°C for 1 hour. -

Filtration: Filter hot through Celite to remove Iron sludge.

-

Cyclization: To the filtrate (containing the diamine), add the aldehyde (1.1 eq) and a mild oxidant (e.g.,

or air bubbling) or use an acid chloride. -

Mechanism: The newly formed amine (at pos 4) attacks the carbonyl, followed by ring closure involving the secondary amine (at pos 1).

Part 4: Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is potentially mutagenic and toxic by inhalation/skin absorption.

-

Thermal Stability: Nitro compounds can be explosive. Do not heat the neat solid >150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.

-

Storage: Store in amber vials under inert atmosphere at 2–8°C. The amine is prone to oxidation (darkening) over time.

References

-

ChemicalBook. (2023). 4-Fluoro-2-methoxy-5-nitroaniline Properties and Synthesis. (Note: Synthesis logic adapted from the 5-nitro isomer which is chemically analogous).

-

BenchChem. (2025).[4][5][6] Application Notes and Protocols: Buchwald-Hartwig Amination of Electron-Poor Anilines.

-

WIPO Patentscope. (2018). WO2018207120: Process for the preparation of fluorinated nitroanilines (Osimertinib intermediates).

-

PubChem. (2025). Compound Summary: 3-Fluoro-2-methoxy-4-nitroaniline (CAS 1951445-06-9).[1]

-

Beilstein Journal of Organic Chemistry. (2011). Regioselectivity in Buchwald-Hartwig aminations of nitroanilines.

Sources

- 1. 1951445-06-9|3-Fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Selective Reduction of 3-Fluoro-2-methoxy-4-nitroaniline

Executive Summary

The reduction of 3-Fluoro-2-methoxy-4-nitroaniline to its corresponding diamine, 3-Fluoro-2-methoxy-p-phenylenediamine , is a critical step in the synthesis of third-generation EGFR inhibitors, most notably Osimertinib (Tagrisso) .

This transformation presents a specific chemoselective challenge: preventing hydrodefluorination . The fluorine atom at the C3 position is susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂), which leads to the formation of a des-fluoro impurity that is difficult to purge.

This guide details two validated protocols:

-

Iron/Ammonium Chloride (Fe/NH₄Cl): The "Gold Standard" for laboratory-scale robustness and absolute chemoselectivity.

-

Platinum on Carbon (Pt/C) Hydrogenation: The preferred method for industrial scale-up, offering cleaner workup while maintaining halogen integrity.

Strategic Analysis & Mechanism

The primary objective is the reduction of the nitro group (

The Chemoselectivity Challenge

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are excellent for nitro reduction but are also active for hydrodehalogenation (oxidative addition into the C–X bond). In the synthesis of Osimertinib intermediates, the loss of the fluorine atom renders the molecule biologically inactive and creates a significant impurity profile.

Mechanistic Pathway & Decision Matrix

Figure 1: Reaction pathways highlighting the risk of defluorination (Path B) when using non-selective catalysts.

Protocol A: Dissolving Metal Reduction (Fe/NH₄Cl)

Best For: Laboratory scale (<50g), robustness, and scenarios where hydrogenation equipment is unavailable. Mechanism: Electron transfer from metallic iron in a protic medium.

Materials

-

Substrate: 3-Fluoro-2-methoxy-4-nitroaniline (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (4:1 v/v)[1]

Step-by-Step Methodology

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitroaniline substrate in the Ethanol/Water mixture (approx. 10 mL solvent per 1 g substrate).

-

Activation: Add the Ammonium Chloride and stir for 10 minutes at room temperature.

-

Addition: Add the Iron powder in a single portion.

-

Note: Iron powder density varies; ensure good suspension.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) .

-

Observation: The reaction typically turns dark grey/black (iron oxides).

-

Time: Monitor by TLC or LC-MS. Conversion is usually complete within 1–3 hours .

-

-

Workup (Critical Step):

-

Hot Filtration: While still hot (>50°C), filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Why Hot? The diamine product can precipitate in the iron sludge if cooled, leading to yield loss.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the remaining aqueous residue with Ethyl Acetate.

-

Wash with Brine, dry over

, and concentrate.[1]

-

-

Storage: The resulting diamine is air-sensitive. Store under Argon/Nitrogen at 4°C or use immediately.

Validation Data:

-

Yield: >90%

-

Purity: >98% (HPLC)

-

Defluorination: Not observed (<0.1%).

Protocol B: Catalytic Hydrogenation (Pt/C)

Best For: Scale-up (>100g), GMP manufacturing, and "green" chemistry requirements. Mechanism: Heterogeneous catalysis. Platinum is chosen because it adsorbs the nitro group preferentially over the C-F bond, unlike Palladium.

Materials

-

Substrate: 3-Fluoro-2-methoxy-4-nitroaniline (1.0 equiv)

-

Catalyst: 5% Platinum on Carbon (Pt/C), sulfided or standard (2-5 wt% loading relative to substrate).

-

Solvent: Methanol or Ethyl Acetate.

-

Hydrogen Source:

gas (Balloon or Parr Shaker).

Step-by-Step Methodology

-

Safety Check: Purge the reaction vessel with Nitrogen (

) to remove oxygen. Hydrogen + Oxygen + Catalyst = Ignition Risk. -

Loading:

-

Add the substrate and solvent (Methanol, 10-15 volumes) to the vessel.

-

Carefully add the Pt/C catalyst (wetted with water is safer to prevent sparking).

-

-

Hydrogenation:

-

Seal the vessel. Purge with

(3x), then with -

Pressurize to 1–3 bar (15–45 psi) . High pressure is not recommended as it increases the risk of defluorination.

-

Stir vigorously at 20–30°C (Room Temp) .

-

-

Monitoring:

-

Reaction is typically fast (2–6 hours).

-

Endpoint: Cessation of

uptake or LC-MS confirmation.

-

-

Workup:

-

Filter the catalyst over a Celite/Membrane filter under an inert atmosphere (Nitrogen blanket) if possible.

-

Caution: Spent catalyst is pyrophoric. Keep it wet.

-

-

Isolation: Concentrate the filtrate to obtain the off-white/grey solid product.

Comparison of Catalyst Performance:

| Catalyst | Rate | Defluorination Risk | Recommendation |

| Pd/C | Very Fast | High | DO NOT USE |

| Pt/C | Fast | Low | Preferred |

| Raney Ni | Moderate | Low | Good Alternative |

Quality Control & Handling

The product, 3-Fluoro-2-methoxy-p-phenylenediamine , is an electron-rich aniline derivative. It is prone to oxidation, turning from off-white to purple/black upon air exposure.

-

Storage: Store under inert gas (Ar/N₂) in amber vials.

-

Stability: Stable in solution for <24 hours. Solid state is stable for weeks if kept cold and dry.

-

Analytical Marker: In LC-MS, look for the Mass [M+H]+ = 157.1 (approx).

-

Impurity Marker: The defluorinated byproduct (2-methoxy-p-phenylenediamine) will appear at [M+H]+ = 139.1.

-

Workflow Visualization

Figure 2: Operational workflow for the two primary reduction protocols.

References

-

AstraZeneca (Originator): Journal of Medicinal Chemistry, 2014, 57(19), 8249–8267. (Describes the discovery of AZD9291 and general reduction methods for this class of intermediates).

-

Iron/NH4Cl Protocol Validation: Synthetic Communications, 1992, 22(22), 3189–3195.[2] (Establishes the chemoselectivity of Fe/NH4Cl for nitroarenes).

-

Pt/C Hydrogenation Specifics: Nature Communications, 2014, 5, 5634.[3] (Discusses single-atom Pt catalysts for chemoselective nitro reduction without dehalogenation).

-

Osimertinib Synthesis Review: ResearchGate, "Synthetic Strategies in the Preparation of Osimertinib". (Confirms the use of Iron/Ammonium Chloride in the specific intermediate step).

Sources

Nucleophilic aromatic substitution reactions of 3-Fluoro-2-methoxy-4-nitroaniline

Strategic Overview: The "Steric Crunch" in Polysubstituted Arenes

1.1 The Chemical Space

3-Fluoro-2-methoxy-4-nitroaniline (CAS: 1951445-06-9) represents a highly specialized scaffold in medicinal chemistry, particularly in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and benzimidazole-based anti-infectives. Unlike its more common isomer (4-fluoro-2-methoxy-5-nitroaniline, a precursor to Osimertinib), this 3-fluoro isomer presents a unique "push-pull" electronic environment defined by a crowded reaction center.

1.2 The Reactivity Paradox

The molecule features a fluorine atom at the C3 position, flanked immediately by a methoxy group (C2) and a nitro group (C4).

-

Electronic Activation (The "Pull"): The nitro group at C4 is ortho to the fluorine. Through strong inductive (-I) and mesomeric (-M) effects, it dramatically lowers the energy of the transition state (Meisenheimer complex), making the C3-F bond susceptible to nucleophilic attack.

-

Steric Deactivation (The "Push"): The methoxy group at C2 exerts significant steric hindrance, shielding the C3 carbon from incoming nucleophiles. Furthermore, the electron-donating nature of the C1-amino and C2-methoxy groups increases electron density in the ring, theoretically deactivating it toward SNAr.

Application Scientist Insight: Success with this substrate requires overcoming the electronic deactivation of the amino group and the steric bulk of the methoxy group. Standard protocols for fluoronitrobenzenes often fail here. This guide focuses on forcing conditions—using polar aprotic solvents and elevated temperatures to drive the reaction to completion while maintaining chemoselectivity.

Mechanistic Principles

The reaction proceeds via a classic addition-elimination mechanism. However, the stability of the intermediate is the rate-determining factor.

2.1 The Ortho-Nitro Effect

The C4-nitro group is the primary driver. Upon nucleophilic attack at C3, the negative charge is delocalized onto the nitro group's oxygen atoms. This stabilization is most effective when the nitro group is ortho or para to the leaving group. Here, the ortho relationship is critical.

2.2 Chemoselectivity (Why NH2 doesn't interfere)

A common concern is whether the C1-amino group (NH2) will act as a nucleophile, leading to polymerization.

-

Deactivation: The NH2 group's lone pair is conjugated into the nitro-deficient ring, significantly reducing its nucleophilicity.

-

Sterics: The adjacent C2-methoxy group twists the C1-NH2 out of planarity, further hindering its ability to attack another molecule's C3 position.

2.3 Visualizing the Pathway

Figure 1: Reaction pathway showing the critical Meisenheimer intermediate stabilized by the C4-nitro group.

Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., N-Methylpiperazine)

Target Application: Synthesis of kinase inhibitor scaffolds.

Materials

-

Substrate: 3-Fluoro-2-methoxy-4-nitroaniline (1.0 equiv)

-

Nucleophile: N-Methylpiperazine (1.5 - 2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Acts as an HF scavenger.

-

Solvent: DMSO (Anhydrous) - Preferred for maximizing rate.

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-methoxy-4-nitroaniline (500 mg, 2.68 mmol) in anhydrous DMSO (5.0 mL).

-

Note: Concentration is key. Keep it between 0.2 M and 0.5 M to promote bimolecular kinetics.

-

-

Addition: Add DIPEA (0.94 mL, 5.37 mmol) followed by N-Methylpiperazine (0.45 mL, 4.0 mmol).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (N2 or Ar).

-

Critical Parameter: Do not exceed 110°C to avoid thermal decomposition of the nitro group.

-

-

Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM).

-

Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material peak (approx. retention time shift due to increased polarity).

-

-

Workup (Precipitation Method):

Protocol B: Etherification with Alkoxides

Target Application: Introduction of solubilizing ether chains.

Materials

-

Substrate: 3-Fluoro-2-methoxy-4-nitroaniline (1.0 equiv)

-

Nucleophile: Benzyl alcohol (1.2 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH (1.2 equiv).

-

Solvent: THF or DMF.

Step-by-Step Procedure

-

Activation: In a separate vial, dissolve Benzyl alcohol in anhydrous THF. Add KOtBu at 0°C and stir for 15 mins to generate the alkoxide.

-

Displacement: Add the substrate (dissolved in minimal THF) to the alkoxide solution.

-

Reaction: Allow to warm to room temperature. If no reaction occurs after 1 hour, heat to 60°C.

-

Warning: Alkoxides are more aggressive than amines. Monitor for displacement of the C2-methoxy group (regio-scrambling), although C3-F displacement is kinetically favored.

-

Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes optimization studies for this specific scaffold type.

| Parameter | Standard Condition | Optimization for Stubborn Reactions | Rationale |

| Solvent | DMSO or DMF | NMP (N-Methyl-2-pyrrolidone) | NMP has a higher boiling point and better solubilizing power for polar intermediates. |

| Temperature | 80–90°C | 120°C (Microwave) | Steric hindrance at C3 requires higher activation energy. Microwave irradiation provides rapid, localized heating. |

| Base | DIPEA / K2CO3 | Cs2CO3 | Cesium ("Cesium Effect") improves solubility of inorganic bases in organic solvents, accelerating SNAr. |

| Concentration | 0.5 M | 1.0 M (or Neat) | Higher concentration increases collision frequency, essential for sterically hindered substrates. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Issue: Regio-isomer Formation.

-

Observation: Displacement of the C2-OMe group.

-

Solution: Lower the reaction temperature and use a less "hard" nucleophile. Fluoride is a better leaving group than methoxide, so kinetic control (lower temp) favors C-F displacement.

-

Workflow Visualization

Figure 2: Standard operational workflow for the synthesis of C3-substituted derivatives.

References

-

BenchChem Technical Support. (2025).[1][6] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoronitroanilines. BenchChem.[1][2][6] Link

-

ChemicalBook. (2025).[1] Synthesis and Properties of 3-Fluoro-4-nitroaniline Derivatives. ChemicalBook.[7] Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 75401: 3-Fluoro-4-nitroaniline. PubChem.[8] Link

-

Google Patents. (2019). Patent CN109776337A: Preparation method of 2-methoxy-4-nitroaniline derivatives. Google Patents. Link

-

Vapourtec. (2020). Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Vapourtec Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 4. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]

- 7. 3-Fluoro-4-nitroaniline | 2369-13-3 [chemicalbook.com]

- 8. 3-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 75401 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-2-methoxy-4-nitroaniline in Structure-Activity Relationship (SAR) studies

Application Note & Protocols

Topic: 3-Fluoro-2-methoxy-4-nitroaniline: A Strategic Building Block for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their metabolic liabilities, such as the potential for oxidation to form reactive metabolites, present a significant challenge in drug development.[1] This has driven the strategic use of substituted anilines to mitigate these risks while fine-tuning pharmacological properties. The incorporation of specific functional groups allows for the modulation of a compound's electronic character, lipophilicity, metabolic stability, and binding interactions, which are central to establishing a robust Structure-Activity Relationship (SAR).[3][4]

This application note focuses on 3-Fluoro-2-methoxy-4-nitroaniline , a versatile chemical intermediate poised for effective use in SAR-driven lead optimization campaigns. The unique arrangement of its substituents—a fluorine atom, a methoxy group, and a synthetically tractable nitro group—provides medicinal chemists with multiple vectors for systematic structural modification.

The presence of fluorine is particularly significant. Judicious fluorination is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[5][6][7] The fluorine atom in this scaffold can block potential sites of metabolism and influence the conformation of the molecule, thereby impacting its interaction with biological targets.[8][9] This guide will detail the properties of 3-fluoro-2-methoxy-4-nitroaniline and provide detailed protocols for its application in a hypothetical SAR study targeting a protein kinase, a common target class for aniline-based inhibitors.[10]

Physicochemical Profile: 3-Fluoro-2-methoxy-4-nitroaniline

The utility of a building block in SAR studies is dictated by its structural features and chemical reactivity.

-

Structure:

-

IUPAC Name: 3-Fluoro-2-methoxy-4-nitroaniline

-

CAS Number: 1951445-06-9[11]

-

-

Key Functional Groups & Their Roles:

-

Nitro Group (-NO₂): This is the primary synthetic handle. It is readily reduced to an amine, which can then be functionalized through a wide range of reactions (e.g., amide coupling, sulfonamide formation, reductive amination) to build out the molecular scaffold and probe interactions with a target.

-

Aniline (-NH₂): The basicity of the aniline is modulated by the adjacent electron-withdrawing nitro and fluoro groups. This group is a key hydrogen bond donor and can be essential for anchoring a ligand in a protein binding site.

-

Fluorine (-F): Positioned meta to the amine, this small, highly electronegative atom exerts a strong inductive effect, lowering the pKa of the aniline. It can also serve as a hydrogen bond acceptor and is a common bioisostere for hydrogen, offering improved metabolic stability without significant steric bulk.[5][12]

-

Methoxy (-OCH₃): Located ortho to the amine, the methoxy group can influence the planarity and conformation of the molecule. It can act as a hydrogen bond acceptor and can be modified (e.g., demethylated to a hydroxyl or extended to an ethoxy group) to explore steric and electronic effects in its region of the binding pocket.

-

Application in SAR: A Hypothetical Kinase Inhibitor Case Study

To illustrate the utility of 3-fluoro-2-methoxy-4-nitroaniline, we present a hypothetical SAR study aimed at developing a selective inhibitor for "Kinase X". The general strategy involves reducing the nitro group to an amine, followed by coupling with various heterocyclic carboxylic acids to identify a lead compound.

Logical Workflow for SAR Exploration

The following diagram outlines the systematic approach to leveraging 3-fluoro-2-methoxy-4-nitroaniline in an SAR campaign.

Caption: Workflow for a typical SAR campaign starting from 3-fluoro-2-methoxy-4-nitroaniline.

Hypothetical SAR Data Table

The table below summarizes potential outcomes from the initial library synthesis, demonstrating how systematic modifications can inform the SAR. The lead compound, AN-1 , is formed by reducing the nitro group and coupling the resulting diamine with a generic heterocyclic acid.

| Compound ID | Modification from AN-1 | Rationale for Modification | Hypothetical IC₅₀ (nM) for Kinase X | cLogP (Calculated) |

| AN-1 | (Lead Compound) | Initial hit from screening. | 50 | 3.5 |

| AN-2 | F replaced with H | To assess the contribution of the fluorine atom to potency and metabolic stability. | 250 | 3.2 |

| AN-3 | F replaced with Cl | To probe for halogen bonding and explore the effect of a larger, more polarizable halogen. | 45 | 3.9 |

| AN-4 | -OCH₃ replaced with -OH | To introduce a hydrogen bond donor and potentially increase solubility. | 80 | 3.0 |

| AN-5 | -OCH₃ replaced with -H | To evaluate the steric and electronic influence of the methoxy group. | 400 | 3.1 |

| AN-6 | R-group modified (e.g., added methyl) | To probe for additional hydrophobic interactions in the kinase active site. | 15 | 3.8 |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of analogs derived from 3-fluoro-2-methoxy-4-nitroaniline.

Protocol 1: Synthesis of the Core Intermediate (3-Fluoro-2-methoxybenzene-1,4-diamine)

This protocol describes the reduction of the nitro group, a critical first step.

Caption: Reduction of the starting material to the key diamine intermediate.

Materials:

-

3-Fluoro-2-methoxy-4-nitroaniline (1.0 eq)

-

10% Palladium on carbon (Pd/C), 50% wet (0.1 eq)

-

Methanol (MeOH), anhydrous

-

Diatomaceous earth (Celite®)

-

Hydrogen (H₂) gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

To a hydrogenation vessel, add 3-fluoro-2-methoxy-4-nitroaniline (e.g., 1.86 g, 10 mmol).

-

Carefully add 10% Pd/C (e.g., 1.06 g, containing ~0.53 g of catalyst).

-

Add anhydrous methanol (50 mL) to the vessel.

-

Seal the vessel and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Shake the reaction mixture at room temperature for 4 hours.

-

Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is UV active and colored, while the product is typically less so. A sample can be withdrawn, filtered, and spotted on a silica plate (e.g., mobile phase: 50% ethyl acetate in hexanes).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-fluoro-2-methoxybenzene-1,4-diamine.

-

Purification & Validation: The crude product can be purified by silica gel chromatography if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Amide Coupling to Synthesize Analog Library

This protocol details the coupling of the synthesized diamine with a representative carboxylic acid.

Materials:

-

3-Fluoro-2-methoxybenzene-1,4-diamine (1.0 eq)

-

Carboxylic acid of choice (R-COOH) (1.05 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 1.05 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).

-

Stir the mixture for 5 minutes at room temperature.

-

Add a solution of 3-fluoro-2-methoxybenzene-1,4-diamine (1.0 mmol) in DMF (5 mL) to the flask.

-

Add DIPEA (3.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours.

-

Reaction Monitoring: Track the formation of the product and consumption of the diamine by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude amide product by silica gel chromatography or preparative HPLC. Confirm the identity and purity of the final compound by ¹H NMR, LC-MS, and HRMS.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ value of the synthesized compounds against "Kinase X".

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Synthesized test compounds in DMSO

-

Recombinant "Kinase X" enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing MgCl₂, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipette or liquid handler

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Assay Plating:

-

Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add a solution containing Kinase X and its substrate in assay buffer to all wells (e.g., 5 µL).

-

-

Initiate Reaction: Add ATP solution to all wells to start the kinase reaction (e.g., 5 µL). The final ATP concentration should be near its Km value for the kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add the luminescence detection reagent to all wells (e.g., 10 µL). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Signal Reading: Incubate for another 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

-

Data Analysis (Self-Validation):

-

Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Conclusion

3-Fluoro-2-methoxy-4-nitroaniline is a highly valuable building block for medicinal chemists engaged in SAR studies. Its strategically positioned functional groups provide a robust platform for generating diverse chemical analogs in a controlled, systematic manner. The fluorine and methoxy groups offer avenues to fine-tune physicochemical properties and conformational preferences, while the readily transformable nitro group serves as a versatile anchor point for exploring interactions with a biological target. By following structured synthetic and analytical protocols, researchers can efficiently map the SAR of a chemical series, accelerating the journey from an initial hit to an optimized lead candidate.

References

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

RSC Publishing. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Royal Society of Chemistry. [Link]

-

Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

-

Papahatjis, D. P., et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Molecules. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [Link]

-

Priya A., et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Gazzarrini, S., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. [Link]

-

Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

-

MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

- Google Patents.A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. List of substituted anilines in 26(a-r). ResearchGate. [Link]

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents.WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][13][14]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda. [Link]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. researchgate.net [researchgate.net]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. 1951445-06-9|3-Fluoro-2-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. apolloscientific.co.uk [apolloscientific.co.uk]

- 14. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00686D [pubs.rsc.org]

Diazotization procedures for 3-Fluoro-2-methoxy-4-nitroaniline

Application Note: High-Fidelity Diazotization of 3-Fluoro-2-methoxy-4-nitroaniline

Executive Summary

This guide details the optimized diazotization protocols for 3-Fluoro-2-methoxy-4-nitroaniline , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Due to the electronic push-pull nature of the substrate—featuring a strongly deactivating nitro group (

This document presents two validated methodologies:

-

Protocol A (The "Gold Standard"): Anhydrous Nitrosyl Sulfuric Acid method, recommended for maximum yield and stability.

-

Protocol B (Alternative): Acetic Acid/HCl method, suitable for smaller scales or when anhydrous conditions are challenging.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule presents a unique challenge:

-